

epicholesterol acetate physical properties

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Compound of Interest

Compound Name: *Epicholesterol acetate*

Cat. No.: *B094849*

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An In-depth Technical Guide to the Physical Properties of **Epicholesterol Acetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Epimer

Epicholesterol acetate, systematically known as cholest-5-en-3 α -ol acetate, is a pivotal stereoisomer of the more commonly encountered cholesteryl acetate (the 3 β epimer).[1] As diastereomers, these molecules share the same molecular formula (C₂₉H₄₈O₂) and constitution but differ in the three-dimensional arrangement of atoms at a single chiral center.[2][3] The defining distinction lies at the C-3 position of the steroid's A-ring: in **epicholesterol acetate**, the acetoxy group projects below the plane of the ring in an axial (α) configuration, whereas in cholesteryl acetate, it occupies an equatorial (β) position.[1]

This seemingly subtle variation in stereochemistry can impart significant differences in physical properties and biological interactions, stemming from altered molecular shape, polarity, and crystal packing capabilities.[3] This guide provides a comprehensive examination of the core physical properties of **epicholesterol acetate**, offering both established data and field-proven insights into its characterization.

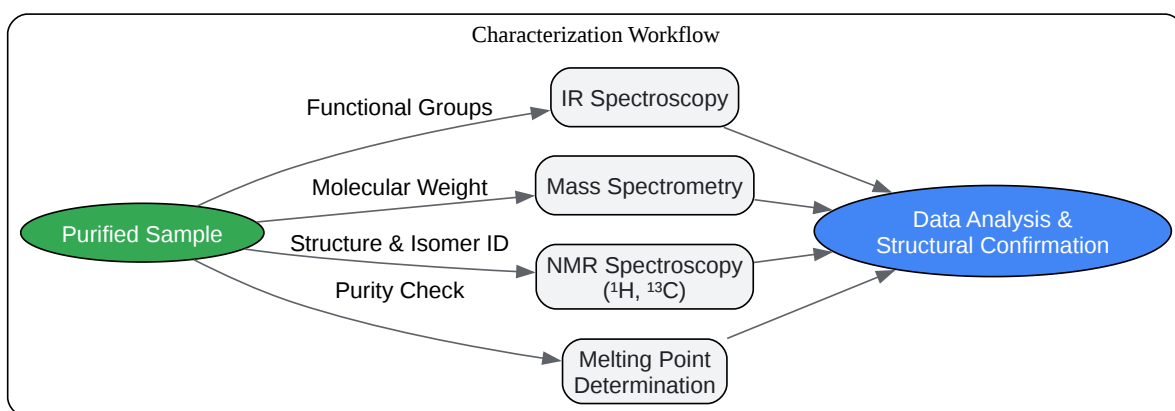
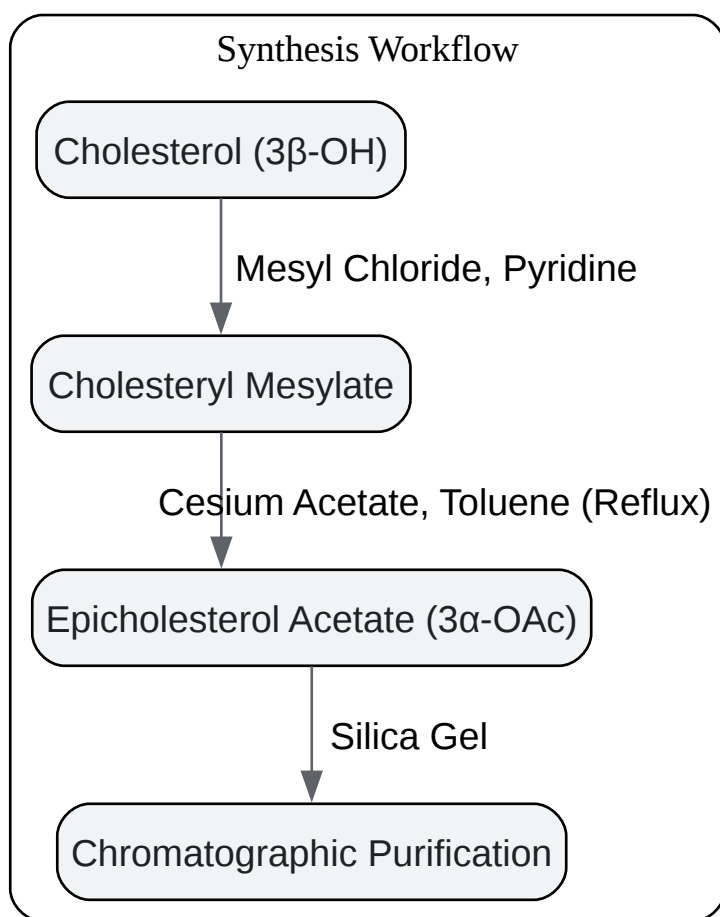
Table 1: Chemical Identifiers for **Epicholesterol Acetate**

Identifier	Value	Source(s)
IUPAC Name	[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate	[4]
Synonyms	3 α -Acetoxycholest-5-ene, Epicholesteryl Acetate	[4]
CAS Number	1059-85-4	[4]
Molecular Formula	C ₂₉ H ₄₈ O ₂	[2]
Molecular Weight	428.69 g/mol	[2]

| InChIKey | XUGISPSHIFXEHZ-GPJXBBLFSA-N |[4] |

Synthesis and Structural Confirmation

The most common laboratory synthesis of **epicholesterol acetate** begins with its readily available epimer, cholesterol. The process involves a stereochemical inversion at the C-3 position. A facile and widely cited method involves converting cholesterol to cholesteryl mesylate, which is then treated with a nucleophile like cesium acetate.[5] The acetate attacks from the opposite face, resulting in the inversion of stereochemistry to yield the 3 α -acetate product.



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Sources

- 1. Buy Epicholesterol acetate (EVT-1191456) | 1059-85-4 [evitachem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 4. Epicholesterol acetate | C₂₉H₄₈O₂ | CID 11430304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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